molecular formula C15H15N5O2 B2789700 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034325-61-4

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2789700
CAS No.: 2034325-61-4
M. Wt: 297.318
InChI Key: MIZWUJBWYKRNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic small molecule featuring a benzotriazinone core linked via an ethyl group to a pyrrole-containing acetamide moiety. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group is a heterocyclic scaffold known for its role in modulating biological targets, particularly in central nervous system (CNS) disorders .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14(11-19-8-3-4-9-19)16-7-10-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8-9H,7,10-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZWUJBWYKRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by its fusion with a benzene ring to form the oxobenzo[d][1,2,3]triazin-4-one intermediate. This intermediate is then reacted with an ethyl linker and subsequently coupled with a pyrrole derivative under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the concentration of reagents, reaction time, and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is its potential as an anticancer agent. Compounds containing benzotriazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action:

  • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • It can also inhibit angiogenesis by disrupting the vascular endothelial growth factor (VEGF) signaling pathway.

Case Study:
A study investigating the cytotoxic effects of similar benzotriazine compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications to the benzotriazine structure can enhance biological activity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Mechanism of Action:

  • The compound may interfere with DNA replication or protein synthesis in bacteria.

Case Study:
In vitro studies have shown that derivatives of benzotriazine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

There is emerging evidence that benzotriazine derivatives can exert neuroprotective effects, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action:

  • The compound may reduce oxidative stress and inflammation in neuronal cells.

Case Study:
Research indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits VEGF signaling
AntimicrobialDisrupts cell membranes; inhibits enzyme activity
NeuroprotectiveReduces oxidative stress; anti-inflammatory effects

Mechanism of Action

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with key analogs, highlighting structural variations, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Weight Biological Target/Activity Reference
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide - Ethyl linker
- 1H-pyrrol-1-yl
~356.35* Hypothesized GPR139 modulation (inferred from structural analogs)
TAK-041 [(S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide] - (S)-1-(4-(Trifluoromethoxy)phenyl)ethyl
- Trifluoromethoxy group
407.3 Potent GPR139 agonist; tested for schizophrenia (Phase II discontinued)
N-(1-(4-Chlorophenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide - (S)-1-(4-Chlorophenyl)ethyl
- Chlorine substituent
342.78 Structural analog; potential CNS activity (exact target unspecified)
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide - 4-Phenyl-1,3-thiazol-2-yl 365.4 Unknown activity; structural focus on heterocyclic diversity
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide - Quinazolinone core
- Chlorine and methyl substituents
~315.75* Enoyl-acyl carrier protein reductase (InhA) inhibitor; antitubercular activity

*Calculated based on molecular formula.

Key Observations:

Core Scaffold Variations: The benzotriazinone core (common to all except the quinazolinone analog in ) is critical for GPCR interactions, particularly GPR139 . Replacement of the pyrrol-1-yl group with a 4-phenylthiazole () or trifluoromethoxyphenyl () alters lipophilicity and target selectivity.

Biological Activity: TAK-041: Demonstrated high selectivity for GPR139, with in vivo efficacy in mouse models of social interaction deficits. However, clinical trials for schizophrenia were discontinued due to insufficient efficacy . Quinazolinone Derivatives: Exhibit antitubercular activity by inhibiting InhA, a key enzyme in mycolic acid biosynthesis . This contrasts sharply with the CNS focus of benzotriazinone analogs.

Pharmacokinetic Implications :

  • The trifluoromethoxy group in TAK-041 enhances metabolic stability and blood-brain barrier penetration, whereas the pyrrol-1-yl group in the target compound may improve solubility but reduce CNS bioavailability .

Research Findings and Clinical Relevance

  • GPR139 Agonists: TAK-041 and related benzotriazinones (e.g., the target compound) bind to GPR139 receptors concentrated in the habenula, a brain region linked to mood and addiction. Despite promising preclinical data, clinical translation has been challenging, as seen in TAK-041's discontinuation .
  • Antitubercular Agents: Quinazolinone derivatives () highlight the scaffold’s versatility, demonstrating that minor structural changes (e.g., replacing benzotriazinone with quinazolinone) redirect activity from CNS to infectious disease targets .
  • Synthetic Methodologies : The target compound’s synthesis likely parallels methods described for TAK-041, involving coupling of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid with amine derivatives using reagents like SMDOP (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl methanesulfonate) .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzotriazine core, which is known for its diverse pharmacological activities. The molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, with a molecular weight of approximately 322.368 g/mol. The presence of the pyrrole and acetamide functional groups enhances its biological profile.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight322.368 g/mol
Density1.45 ± 0.1 g/cm³ (predicted)
pKa13.85 ± 0.46 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method may include the formation of the benzotriazine core followed by functionalization to introduce the ethyl and pyrrole moieties.

Anticancer Activity

Research has demonstrated that benzotriazine derivatives exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the inhibition of key pathways in cancer cell proliferation and survival .

Antimicrobial Properties

Benzotriazines are also noted for their antimicrobial activities. Studies indicate that certain derivatives can inhibit the growth of bacterial strains such as E. coli by targeting specific enzymes involved in bacterial metabolism . Molecular docking studies have suggested strong binding affinities of these compounds to bacterial receptors, indicating potential as antibiotic agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE is a therapeutic strategy in treating Alzheimer's disease; thus, compounds like this compound are being explored for their potential neuroprotective effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzotriazine derivatives:

  • In Vitro Studies : A series of synthesized benzotriazine derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .
  • Molecular Docking : Computational studies revealed that these compounds exhibit favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms .
  • Pharmacological Characterization : In vivo models have been employed to assess the antinociceptive and anti-inflammatory properties of related compounds, demonstrating significant pain relief comparable to standard analgesics .

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions

StepSolventCatalystTemp. (°C)Yield (%)Reference
1DMSONone7065
2AcetonitrileZnCl₂8072

Basic: What spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., pyrrole protons at δ 6.5–7.2 ppm, triazine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₆N₆O₂: 360.13) .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the acetamide group) .

Advanced: How can computational modeling predict reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations: Optimize reaction pathways using density functional theory (DFT) to predict transition states and intermediates .
  • Molecular Docking: Simulate binding affinities to enzymes (e.g., kinases or proteases) by analyzing hydrogen bonding and hydrophobic interactions .
  • Example: Docking studies may reveal preferential binding to the ATP-binding pocket of kinases due to the triazine core’s planar structure .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Varied Assay Conditions: Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or incubation times.
  • Structural Analogues: Substituent variations (e.g., halogenation on phenyl rings) alter pharmacokinetics .
    Resolution Strategies:
  • Meta-Analysis: Pool data from multiple studies to identify trends.
  • Systematic SAR Studies: Compare activity of derivatives with controlled structural modifications .

Q. Table 2: Impact of Substituents on Antimicrobial Activity (MIC in µg/mL)

SubstituentE. coliS. aureusReference
-F12.56.25
-Cl25.012.5

Basic: What key structural features influence pharmacological potential?

Methodological Answer:

  • Triazine Core: Enhances planar rigidity for DNA intercalation or enzyme inhibition .
  • Pyrrole Moiety: Facilitates π-π stacking with aromatic residues in protein targets .
  • Acetamide Linker: Improves solubility and bioavailability via hydrogen bonding .

Advanced: What strategies improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Use Pd/C or Ni catalysts for selective hydrogenation .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
  • Process Monitoring: Real-time HPLC tracking of reaction progress .

Advanced: How to design experiments to elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/basic conditions (0.1M HCl/NaOH, 37°C).
    • Oxidative stress (H₂O₂, UV light).
  • Analytical Tools:
    • LC-MS/MS to identify degradation products.
    • Stability-indicating assays to quantify intact compound .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) for MIC determination .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases .

Advanced: What mechanistic insights can be gained from kinetic studies of its reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Determine rate-limiting steps (e.g., C-H bond cleavage in triazine formation) .
  • Eyring Plot Analysis: Calculate activation parameters (ΔH‡, ΔS‡) to infer reaction mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.